3-(Trifluoroacetyl)indole 3-(Trifluoroacetyl)indole
Brand Name: Vulcanchem
CAS No.: 14618-45-2
VCID: VC21007203
InChI: InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H
SMILES: C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F
Molecular Formula: C10H6F3NO
Molecular Weight: 213.16 g/mol

3-(Trifluoroacetyl)indole

CAS No.: 14618-45-2

Cat. No.: VC21007203

Molecular Formula: C10H6F3NO

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoroacetyl)indole - 14618-45-2

Specification

CAS No. 14618-45-2
Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
IUPAC Name 2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone
Standard InChI InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H
Standard InChI Key LCMDCXWSHDFQKP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F

Introduction

Chemical Structure and Properties

3-(Trifluoroacetyl)indole, also known as 2,2,2-trifluoro-1-(1H-indol-3-yl)-1-ethanone, consists of an indole scaffold with a trifluoroacetyl group attached at the C-3 position. The compound features a bicyclic structure composed of a fused benzene and pyrrole ring, which is characteristic of indole derivatives . The trifluoroacetyl group introduces significant electronegativity due to the three fluorine atoms, substantially influencing the compound's reactivity and polarity.

Physical and Chemical Properties

The key properties of 3-(Trifluoroacetyl)indole are summarized in the following table:

PropertyValueReference
CAS Number14618-45-2
Molecular FormulaC₁₀H₆F₃NO
Molecular Weight213.16 g/mol
Melting Point211-214°C
Boiling Point308.6±37.0°C (Predicted)
Density1.423±0.06 g/cm³ (Predicted)
AppearanceWhite to almost white solid
pKa14.31±0.30 (Predicted)
StorageSealed in dry conditions at room temperature

The presence of the strongly electron-withdrawing trifluoroacetyl group at the C-3 position significantly alters the electronic distribution within the indole ring, affecting its reactivity in various chemical transformations. The compound contains a hydrogen bond donor (NH) and an acceptor (C=O), which are important for interaction with biological receptors .

Synthesis Methods

Several methods have been developed for the synthesis of 3-(Trifluoroacetyl)indole, with the most common approaches described below.

Synthesis via Halogenated Intermediates

Alternative routes involve the use of halogenated indole derivatives. For instance, 3-halogenated-2-trifluoromethylindoles can serve as precursors in synthetic pathways that ultimately lead to trifluoroacetyl-containing indoles .

Palladium-Catalyzed Approaches

Recent advancements include palladium-catalyzed transformations for the synthesis of trifluoromethyl-containing indoles. These methods offer controllable access to various trifluoromethyl-containing indoles and indolines through regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides .

The reaction conditions typically employ Pd(OAc)₂ or Pd(hfac)₂ as catalysts, with PPh₃ as a ligand and bases such as Na₂CO₃ or Na₃PO₄ in solvents like THF . The table below summarizes some of the optimized conditions:

CatalystLigandBaseSolventYield (%)
Pd(OAc)₂PPh₃Na₃PO₄THF37
Pd(OAc)₂PPh₃Na₂CO₃THF47
Pd(hfac)₂PPh₃Na₂CO₃THF51
Pd(hfac)₂PPh₃Na₂CO₃THF:PhCF₃ (4:1)58

One-Pot Sequential Reactions

A novel approach involves a one-pot reaction sequence for the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides. This method employs initial trifluoroacetic acid-mediated Beckmann rearrangement of oximes derived from 1-(2,5-diaryl-1H-indol-7-yl)ethanones, followed by trifluoroacetylation with trifluoroacetic anhydride .

Applications and Uses

3-(Trifluoroacetyl)indole serves as a versatile building block in organic synthesis and exhibits significant potential in medicinal chemistry.

Synthetic Applications

The compound finds extensive use as a reactant in various synthetic transformations:

  • Enantioselective synthesis of indoles via palladium-catalyzed kinetic asymmetrical alkylation

  • Preparation of N-pyridinyl indolecarboxamides via amidation of aminopyridine derivatives

  • Synthesis of mast cell tryptase inhibitors, starting from indoles using amidation as the key step

  • Formation of Michael adducts via Baylis-Hillman reaction

  • Preparation of indolecarboxamides via haloform cleavage with lithium dialkylamides

Medicinal Chemistry

The incorporation of a trifluoroacetyl group at the C-3 position of indole enhances the compound's potential for biological activity:

  • The electron-withdrawing effect of the trifluoromethyl group increases lipophilicity and metabolic stability compared to 3-unsubstituted or 3-acetyl analogues

  • N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have shown promising antiplasmodial activity against Plasmodium falciparum

  • The presence of a hydrogen-bond acceptor at the C-3 position (carbonyl group) is important for interaction with biological receptors

Reactivity and Transformations

The unique reactivity of 3-(Trifluoroacetyl)indole stems from the combined effects of the indole core and the trifluoroacetyl group.

General Reactivity

The compound can participate in various chemical reactions, including:

  • Nucleophilic substitutions

  • Electrophilic aromatic substitutions

  • Reduction reactions

  • Condensation reactions

Transformations into Complex Structures

3-(Trifluoroacetyl)indole serves as a precursor for the synthesis of complex heterocyclic systems, including:

  • 3,n-fused tricyclic indoles (where n = 4-7), which are pervasive motifs in biologically active molecules and natural products

  • Trifluoromethyl-containing indoles and indolines through palladium-catalyzed transformations

  • Indolyl-containing quinazoline derivatives via reactions with quinazoline in trifluoroacetic acid

SupplierProduct CodePurityPackage SizePriceReference
TCI Chemicals (India)T1809min. 98.0%1g₹5,100
TCI Chemicals (India)T1809min. 98.0%5g₹14,700
Various European suppliers--1g€20.00-64.00
Various European suppliers--5g€78.00-179.00
Various European suppliers--25g€259.00-325.00
Various European suppliers--100g€1,110.00

Recent Research Developments

Recent research has expanded the applications of 3-(Trifluoroacetyl)indole and related trifluoromethyl-containing indole derivatives:

Antiplasmodial Activity

N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have demonstrated promising antiplasmodial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Compounds containing 2-(4-fluorophenyl)- and 5-(4-fluorophenyl) or 2-(4-fluorophenyl)- and 4-fluorostyryl groups showed particularly good activity .

Advances in Synthesis of Tricyclic Indoles

Palladium-catalyzed domino reactions have enabled the synthesis of 3,n-fused tricyclic indoles, which are important structural motifs in numerous biologically active molecules and natural products .

Controllable Access to Trifluoromethyl-Containing Indoles

A palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed, providing direct but controllable access to structurally diverse trifluoromethyl-containing indoles and indolines .

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